3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole
Overview
Description
3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole is a useful research compound. Its molecular formula is C21H20ClN3O2 and its molecular weight is 381.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[4-(3-chlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole is 381.1244046 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Indole Synthesis and Classification
Indoles are crucial in organic synthesis, with a range of methods developed for their preparation. The synthesis and classification of indoles have been extensively reviewed, providing a framework for understanding various strategies for constructing the indole nucleus. These methodologies are instrumental in the synthesis of complex molecules, including pharmaceuticals that may include structures similar to "3-{[4-(3-chlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole" (Taber & Tirunahari, 2011).
C2-Functionalization of Indole
The C2-functionalization of indole, particularly through umpolung strategies, is a significant area of interest. This approach allows for the modification of indole at positions that are typically challenging to access, expanding the utility of indole derivatives in synthetic and medicinal chemistry. Such methodologies could be applicable in the synthesis or modification of compounds like "3-{[4-(3-chlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole" for enhanced biological activity or pharmacokinetic properties (Deka, Deb, & Baruah, 2020).
Biological Applications of Indoles and Indazoles
Indoles and their derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, antioxidant, and anti-inflammatory properties. These activities highlight the potential of indole-based compounds in pharmaceutical development and suggest that specific derivatives like "3-{[4-(3-chlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole" could have significant therapeutic applications (Ali, Dar, Pradhan, & Farooqui, 2013).
Piperazine Derivatives as Therapeutic Agents
Piperazine derivatives are prominent in drug design, featuring in compounds with a variety of therapeutic uses, such as antipsychotics, antihistamines, and antidepressants. The flexibility of the piperazine moiety in drug design suggests that compounds incorporating this feature, including "3-{[4-(3-chlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole," have the potential for development into a wide range of therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-23-14-18(17-7-2-3-8-19(17)23)21(27)25-11-9-24(10-12-25)20(26)15-5-4-6-16(22)13-15/h2-8,13-14H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKSLMJSCFPGQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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